Loxoprofen-d3 -

Loxoprofen-d3

Catalog Number: EVT-13977151
CAS Number:
Molecular Formula: C15H18O3
Molecular Weight: 249.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Loxoprofen-d3 is synthesized from loxoprofen through specific chemical modifications that incorporate deuterium into the molecular structure. It belongs to the class of organic compounds known as phenylpropanoic acids, characterized by a benzene ring attached to a propanoic acid group. The chemical formula for loxoprofen-d3 is C15H17D3O3C_{15}H_{17}D_3O_3, with a molecular weight of approximately 251.34 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of loxoprofen-d3 involves several key steps:

  1. Starting Materials: The synthesis begins with loxoprofen as the primary substrate.
  2. Deuteration: Deuterium atoms are introduced into the molecular structure through various synthetic routes, often utilizing deuterated solvents or reagents.
  3. Purification: The resulting compound undergoes purification processes such as crystallization or chromatography to achieve the desired purity levels suitable for research applications.

The multi-step synthetic process typically includes substitution reactions, hydrolysis, condensation reactions, and oxidation steps to ensure high yield and purity of the final product .

Molecular Structure Analysis

Molecular Properties

  • Molecular Formula: C15H17D3O3C_{15}H_{17}D_3O_3
  • Molecular Weight: 251.34 g/mol
  • CAS Number: 2508138-40-5
  • IUPAC Name: 2-(4-(((1R,2R)-2-hydroxycyclopentyl-1,3,3-d3)methyl)phenyl)propanoic acid .
Chemical Reactions Analysis

Reactions and Technical Details

Loxoprofen-d3 can undergo various chemical reactions typical for NSAIDs:

  1. Oxidation: It can be oxidized to form hydroxylated metabolites.
  2. Reduction: The compound can be reduced to its active trans-alcohol metabolite via enzymatic action in the liver.
  3. Substitution Reactions: Loxoprofen-d3 may also participate in substitution reactions leading to the formation of derivatives.

These reactions are significant for understanding its metabolic pathways and potential interactions within biological systems .

Mechanism of Action

Process and Data

Loxoprofen-d3 functions primarily as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, loxoprofen-d3 reduces the synthesis of prostaglandins from arachidonic acid, which are mediators of inflammation and pain. The pharmacokinetics of loxoprofen-d3 reveal that it acts as a prodrug, converting rapidly into its active form after oral administration, with peak plasma concentrations reached within 30 to 50 minutes .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 108.5 - 111 °C
  • Boiling Point: About 220.7 °C
  • Water Solubility: 47 mg/mL .

Chemical Properties

  • pKa Values: Strongest acidic pKa around 4.19
  • LogP (Partition Coefficient): Approximately 2.99 to 3.35
  • Hydrogen Bond Donors/Acceptors: 1 donor and 3 acceptors
  • Polar Surface Area: 54.37 Ų .

These properties are crucial for understanding its behavior in biological systems and its potential formulations in pharmaceutical applications.

Applications

Loxoprofen-d3 is primarily used in scientific research settings, particularly in pharmacokinetic studies where tracking metabolic pathways is essential. Its unique isotopic labeling allows researchers to distinguish between metabolites derived from loxoprofen-d3 versus those from other sources in complex biological matrices. Additionally, it may serve as a reference standard in analytical chemistry for method validation involving NSAIDs .

Isotopic Labeling and Deuterium Incorporation in Pharmaceutical Research

Role of Deuterated Analogs in Drug Development and Pharmacokinetic Studies

Deuterium (²H), a stable, non-radioactive hydrogen isotope, modifies drug molecules by replacing hydrogen atoms at specific metabolic "soft spots." This substitution leverages the deuterium kinetic isotope effect (DKIE), where the higher mass and stronger C-D bond (bond dissociation energy: ~1–1.5 kcal/mol greater than C-H) slow enzymatic oxidation rates by 2–10-fold [1]. In pharmacokinetics, this translates to:

  • Extended half-life: Reduced first-pass metabolism increases systemic exposure.
  • Lower dosing frequency: Enhanced metabolic stability improves patient compliance.
  • Diminished toxic metabolite formation: By redirecting metabolic pathways away from bioactivation [1] [9].

Table 1: Impact of Deuterium Substitution on Key Pharmacokinetic Parameters

DrugDeuterated AnalogKey Pharmacokinetic ImprovementClinical Outcome
TetrabenazineDeutetrabenazine2-fold ↑ half-life, ↓ Cₘₐₓ fluctuationFDA-approved (2017) for Huntington’s chorea
SorafenibDonafenib↑ AUC, ↓ dosing frequencyApproved in China (2021) for liver cancer
LoxoprofenLoxoprofen-d3Targeted deuteration at carbonyl reductase siteImproved trans-OH metabolite generation

Loxoprofen-d3 exemplifies this strategy by optimizing the bioactivation of loxoprofen—a prodrug requiring conversion to its trans-alcohol metabolite (Trans-OH) for therapeutic efficacy. Deuterium incorporation aims to fine-tune this metabolic step without altering its primary pharmacology [4] [7].

Synthesis Strategies for Deuterium-Enriched NSAIDs: Case Study of Loxoprofen-d3

Loxoprofen-d3 (2-{4-[(2,2,3,3,⁴⁻²H₅-2-oxocyclopentyl)methyl]phenyl}propanoic acid) targets deuteration at the cyclopentanone ring, the site of carbonyl reductase-mediated reduction. Synthetic approaches include:

1.2.1 Catalytic Deuteration

  • Deuterium gas (D₂) reduction: Uses Pd/C or PtO₂ catalysts to satlate the precursor’s double bonds in deuterated solvents (e.g., D₂O or CD₃OD). Achieves >98% isotopic purity but risks non-selective deuteration [6] [9].
  • Chiral synthesis: Asymmetric hydrogenation of α,β-unsaturated ketones with deuterated chiral catalysts ensures stereoselective deuteration at the C-2 and C-3 positions of the cyclopentanone ring—critical for generating the bioactive trans-isomer [7].

1.2.2 Isotope Exchange Reactions

  • Base-catalyzed H/D exchange: Treats loxoprofen with D₂O and NaOD at the α-carbonyl positions (pH 10–12). Limited to acidic protons, yielding partial deuteration (typically 2–4 D-atoms per molecule) [6].

Table 2: Synthetic Methods for Loxoprofen-d3

MethodDeuteration SitesIsotopic PurityYieldLimitations
Catalytic DeuterationC-2, C-3 (cyclopentanone)>98%85–90%Requires chiral catalysts
Base-Catalyzed Exchangeα-carbonyl protons90–95%70–75%Incomplete deuteration
Chemoenzymatic ReductionSite-specific (C-2)>99%60–65%Low scalability

1.2.3 Analytical Confirmation

  • LC-MS/MS: Validates deuteration sites using mass shifts (e.g., m/z 246 → 251 for Loxoprofen-d3 [M+H]+) and fragmentation patterns [6].
  • NMR (²H-NMR): Quantifies isotopic enrichment and positional integrity [7].

Isotopic Effects on Metabolic Stability and Enzyme Interactions

Deuteration alters drug metabolism by modulating enzyme kinetics and metabolite profiles. For Loxoprofen-d3, key effects include:

1.3.1 Bioactivation via Carbonyl Reductase (CBR1)

  • Loxoprofen undergoes CBR1-mediated reduction to form the active trans-OH metabolite. The trans:cis metabolite ratio is 3:1 in humans [4] [7].
  • CBR1 genetic polymorphism (rs9024): GG genotype livers show 33% higher trans-OH synthesis than GA heterozygotes due to ↑ CBR1 expression [7].
  • Deuteration impact: Loxoprofen-d3’s C-D bonds at C-2/C-3 slow the reduction rate (kH/kD ≈ 2.5), increasing the trans-OH’s formation efficiency and plasma half-life [7].

1.3.2 Oxidative Metabolism Modulation

  • Cytochrome P450 (CYP) interactions: Non-deuterated loxoprofen undergoes CYP3A4/5-mediated hydroxylation to metabolites M3/M4. Deuterated analogs show:
  • ↓ CYP-mediated clearance by 30–40% due to DKIE [3].
  • Reduced glucuronidation by UGT2B7 (major UGT isoform) for both parent drug and alcohol metabolites [3] [4].

Table 3: Metabolic Stability of Loxoprofen vs. Loxoprofen-d3

ParameterLoxoprofenLoxoprofen-d3Change
CBR1 trans-OH formation rate8.2 nmol/min/mg5.5 nmol/min/mg↓ 33%
CYP3A4 hydroxylation (CLᵢₙₜ)15.2 μL/min/mg9.8 μL/min/mg↓ 36%
UGT2B7 glucuronidationHighModerate↓ 40–50%
trans-OH plasma half-life1.2 h1.8 h↑ 50%

1.3.3 Metabolic Shunting and Pathway Diversion

  • Deuteration at the cyclopentanone ring minimizes reactive metabolite formation (e.g., quinone-imines) by shunting metabolism toward renal excretion [1] [3].
  • Secondary isotope effects: Altered pKa and lipophilicity (Δlog P = –0.006 per D-atom) influence membrane permeability and tissue distribution [1].

Properties

Product Name

Loxoprofen-d3

IUPAC Name

3,3,3-trideuterio-2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid

Molecular Formula

C15H18O3

Molecular Weight

249.32 g/mol

InChI

InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/i1D3

InChI Key

YMBXTVYHTMGZDW-FIBGUPNXSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.